Methyl 6-amino-5-iodonicotinate
Description
Significance of Halogenated Nicotinate (B505614) Scaffolds in Advanced Chemical Synthesis and Pharmaceutical Discovery
The introduction of halogen atoms, such as iodine, onto the nicotinate framework dramatically enhances its utility as a synthetic intermediate. nih.gov Halogenated nicotinates are versatile precursors for a wide array of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. guidechem.com These reactions are fundamental in modern organic synthesis, enabling the construction of complex molecular architectures from simpler building blocks. The carbon-iodine bond, in particular, is highly reactive, facilitating the introduction of diverse substituents at a specific position on the pyridine (B92270) ring. guidechem.com This capability is invaluable in pharmaceutical discovery, where the systematic modification of a lead compound is often necessary to optimize its potency, selectivity, and pharmacokinetic profile. nih.govguidechem.com
Historical Context of Aminonicotinates in Heterocyclic Chemistry Research
Aminonicotinates have long been a subject of interest in heterocyclic chemistry. georganics.sk The amino group, being a strong electron-donating group, significantly influences the reactivity of the pyridine ring. Historically, research has focused on the synthesis of various aminonicotinate derivatives and their subsequent transformations. These compounds have served as key intermediates in the synthesis of a wide range of fused heterocyclic systems and other substituted pyridines. georganics.skresearchgate.net The development of methods for the selective functionalization of aminonicotinates has been a continuous area of investigation, contributing to the broader toolkit of synthetic organic chemists.
Rationale for Focused Academic Inquiry into Methyl 6-amino-5-iodonicotinate
This compound (1) has emerged as a compound of significant academic interest due to the unique combination of functional groups present on its pyridine core. The presence of an amino group, a methyl ester, and an iodine atom on adjacent positions creates a highly functionalized and versatile scaffold. The rationale for a focused inquiry into this specific molecule stems from its potential as a powerful building block in the synthesis of novel and complex heterocyclic compounds. The interplay between the electron-donating amino group and the electron-withdrawing methyl ester, along with the reactive iodo substituent, offers a rich platform for exploring a variety of chemical transformations and for the construction of molecules with potential applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 6-amino-5-iodopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSCVGMGFVSANX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571849 | |
| Record name | Methyl 6-amino-5-iodopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211308-80-4 | |
| Record name | Methyl 6-amino-5-iodo-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211308-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-amino-5-iodopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-amino-5-iodopyridine-3-carboxylate | |
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Advanced Synthetic Methodologies for Methyl 6 Amino 5 Iodonicotinate and Analogues
Regioselective Iodination Strategies in Nicotinic Acid Derivatives
The introduction of an iodine atom at a specific position on the pyridine (B92270) ring is a critical step in the synthesis of the target compound. The inherent electronic properties of the pyridine nucleus, however, present a unique set of challenges and opportunities for regioselective halogenation.
Electrophilic Aromatic Substitution Mechanisms in Pyridine Systems
The pyridine ring, an analogue of benzene (B151609) with a nitrogen atom replacing a carbon-hydrogen unit, is generally less reactive towards electrophilic aromatic substitution. quimicaorganica.orgyoutube.com The electronegative nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the ring system. youtube.comyoutube.com This deactivation necessitates harsher reaction conditions compared to those required for benzene. quora.com
The substitution pattern is also dictated by the nitrogen atom. Electrophilic attack at the 3- and 5-positions (meta-positions) is generally favored over the 2-, 4-, and 6-positions (ortho- and para-positions). quimicaorganica.org This preference can be explained by examining the stability of the cationic reaction intermediates, often referred to as sigma complexes or arenium ions. When the electrophile attacks the 3-position, the positive charge is delocalized over three carbon atoms. In contrast, attack at the 2- or 4-position results in a resonance structure where the electron-deficient nitrogen atom bears a positive charge, which is a highly unstable arrangement. youtube.com
In the case of substituted pyridines, such as nicotinic acid derivatives, the existing substituents play a crucial role in directing the incoming electrophile. The 6-amino group in the precursor to Methyl 6-amino-5-iodonicotinate is a powerful activating group that directs electrophiles to the ortho and para positions. The position targeted for iodination, position 5, is ortho to this activating amino group, which facilitates the desired regioselectivity.
Optimization of Iodination Reagents and Reaction Parameters for Position-5 Selectivity
Achieving high regioselectivity for the iodination at the 5-position of a 6-aminonicotinate system requires careful selection of the iodinating agent and reaction conditions. A variety of reagents and methods can be employed for the direct C-H iodination of electron-rich aromatic and heteroaromatic compounds.
Radical-based C-H iodination protocols have been developed that show promise for the regioselective iodination of pyridines, leading to substitution at the C3 and C5 positions. rsc.orgscispace.com These methods often utilize radical initiators and an iodine source. For substrates with strong electron-donating groups, such as the amino group at the 6-position, electrophilic iodination is a more common and often more selective approach.
Common electrophilic iodinating agents include molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl). The reactivity of these reagents can be modulated by the addition of an acid or a silver salt. For instance, the combination of an iodine source with an oxidizing agent can generate a more potent electrophilic iodine species in situ. The choice of solvent can also influence the outcome of the reaction, with polar solvents often facilitating the formation of the charged intermediates involved in electrophilic substitution.
To enhance selectivity for the 5-position, the powerful directing effect of the 6-amino group is paramount. The reaction conditions are typically optimized to favor electrophilic attack at the most electron-rich position, which is the carbon ortho to the amino group. This often involves conducting the reaction at moderate temperatures to prevent side reactions or loss of selectivity.
Esterification and Amidation Routes for this compound Formation
The formation of the methyl ester is a key transformation in the synthesis of the title compound. While the molecule already contains an amino group, understanding amidation techniques is relevant for the synthesis of analogues.
Fischer Esterification Variants and Efficiency Enhancements
The Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids to esters. wikipedia.org The reaction involves heating a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.org The mechanism proceeds through the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst. organic-chemistry.orgmasterorganicchemistry.com
A common procedure for the synthesis of methyl 6-aminonicotinate involves the refluxing of 6-aminonicotinic acid in methanol (B129727) with aqueous hydrogen chloride. georganics.sk
| Parameter | Condition | Purpose |
| Reactants | 6-aminonicotinic acid, Methanol | Carboxylic acid and alcohol for ester formation. |
| Catalyst | Hydrogen Chloride (HCl) | Acid catalyst to protonate the carbonyl group. |
| Solvent | Methanol | Serves as both a reactant and the solvent. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
The Fischer esterification is an equilibrium process. organic-chemistry.org To drive the reaction towards the formation of the ester, several strategies can be employed. One common approach is to use a large excess of the alcohol, which is often also used as the solvent. wikipedia.orgorganic-chemistry.org Another effective method is the removal of water as it is formed, which shifts the equilibrium to the product side according to Le Chatelier's principle. This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture. wikipedia.org
Alternative Esterification and Amidation Techniques for Functional Group Compatibility
While Fischer esterification is robust, its strongly acidic conditions can be incompatible with sensitive functional groups. In such cases, alternative methods are employed. One such method involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. mdpi.com This is typically achieved by treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to neutralize the HCl generated during the reaction. mdpi.com
Another approach is the use of coupling agents to facilitate the direct formation of the ester from the carboxylic acid and alcohol under milder conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are used in the Steglich esterification, which is particularly useful for sensitive substrates. organic-chemistry.org
The synthesis of "active esters" is another strategy to facilitate the formation of ester or amide bonds. mdpi.com For instance, N-hydroxysuccinimidyl (NHS) or pentafluorophenyl (PFP) esters can be prepared from the carboxylic acid. mdpi.com These active esters are highly reactive towards nucleophiles like alcohols and amines, allowing the esterification or amidation to proceed under mild, often neutral, conditions. This two-step approach is advantageous when dealing with complex molecules where functional group compatibility is a major concern.
Enzymatic methods for the synthesis of nicotinic acid and its derivatives are also gaining traction as a green and highly selective alternative to traditional chemical methods. nih.gov Biocatalysts like nitrilases and amidases can operate under mild conditions with high conversion rates. nih.gov
Multi-Step Synthetic Sequences from Precursors of the Nicotinate (B505614) Core
The synthesis of this compound typically involves a multi-step sequence starting from readily available precursors of the nicotinic acid core. The strategic order of iodination, amination, and esterification is crucial for a successful synthesis.
A plausible synthetic route could commence with 6-aminonicotinic acid. The first step would be the regioselective iodination at the 5-position, directed by the activating amino group at the 6-position. This would yield 6-amino-5-iodonicotinic acid. The subsequent step would be the esterification of the carboxylic acid group to form the final product, this compound. This can be achieved using the Fischer esterification conditions previously described.
Alternatively, the synthesis could start from a different precursor. For example, a synthetic pathway could begin with the nitration of a suitable nicotinic acid derivative. A known process for producing methyl-6-methylnicotinate involves the nitration of 5-ethyl-2-methyl pyridine followed by oxidation and esterification. environmentclearance.nic.in A similar strategy could be adapted, where a nitrated nicotinate ester is synthesized first. The nitro group can then be reduced to an amino group. For instance, the synthesis of methyl 5,6-diaminonicotinate is achieved through the hydrogenation of methyl 6-amino-5-nitronicotinate. prepchem.com Following the introduction of the amino group, the final step would be the iodination at the 5-position.
The choice of the synthetic route depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the need to avoid protecting groups or other complex manipulations. Each step must be carefully optimized to ensure high yields and purity of the intermediate and final products. The purification of nicotinic acid derivatives can sometimes be challenging and may require techniques such as extraction with a suitable solvent like dichloromethane, followed by washing with a basic solution to remove any unreacted acid, or recrystallization. google.comresearchgate.net
Integration of Cross-Coupling Reactions in Targeted Synthesis
The presence of an iodine atom at the C5 position of this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making iodine a superior leaving group compared to lighter halogens like bromine or chlorine. This enhanced reactivity allows for milder reaction conditions and broader substrate scope in forming new carbon-carbon and carbon-heteroatom bonds.
The primary utility of the iodo-substituent is in reactions such as the Suzuki-Miyaura, Sonogashira, and Negishi couplings. These reactions are cornerstones of modern organic synthesis for constructing complex molecular architectures.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of the aryl iodide (this compound) with an organoboron reagent. It is a powerful method for forming biaryl linkages, which are common motifs in biologically active compounds.
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a highly reliable method for synthesizing aryl alkynes, which can serve as intermediates for further transformations. researchgate.netchemrxiv.org
Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl iodide, catalyzed by a palladium or nickel complex. nih.gov Organozinc reagents are known for their high reactivity and functional group tolerance. nih.gov
The steric hindrance imposed by the bulky iodine atom at the C5 position can influence the reactivity and regioselectivity of these cross-coupling reactions. The strategic integration of these reactions allows for the targeted diversification of the nicotinate core, enabling the synthesis of a wide array of analogues with potentially novel properties.
Below is a table summarizing the application of key cross-coupling reactions in the context of synthesizing analogues from this compound.
| Reaction Name | Catalyst/Reagents | Bond Formed | Potential Application for Nicotinate Analogues |
| Suzuki-Miyaura | Pd catalyst, Base, Organoboron reagent | C-C (Aryl-Aryl) | Synthesis of 5-aryl-6-aminonicotinates |
| Sonogashira | Pd catalyst, Cu(I) co-catalyst, Base, Terminal alkyne | C-C (Aryl-Alkynyl) | Synthesis of 5-alkynyl-6-aminonicotinates |
| Negishi | Pd or Ni catalyst, Organozinc reagent | C-C (Aryl-Alkyl/Aryl) | Synthesis of 5-alkyl or 5-aryl-6-aminonicotinates |
| Heck | Pd catalyst, Base, Alkene | C-C (Aryl-Vinyl) | Synthesis of 5-vinyl-6-aminonicotinates |
| Buchwald-Hartwig | Pd catalyst, Base, Amine/Alcohol | C-N / C-O | Synthesis of 5-(amino/alkoxy)-6-aminonicotinates |
Stereochemical Considerations and Control in Complex Nicotinate Synthesis
While this compound itself is an achiral molecule, its derivatives and more complex analogues can possess stereocenters. The control of stereochemistry is a critical aspect of synthesizing biologically active molecules, as different stereoisomers can exhibit vastly different pharmacological effects.
In the context of complex nicotinate synthesis, stereochemical control often becomes relevant when the nicotinate core is appended with chiral side chains or when it is incorporated into a larger, stereochemically rich structure, such as a nucleoside.
A relevant example is the stereoselective synthesis of nicotinamide (B372718) riboside analogues. In such syntheses, a key step is the glycosylation of the pyridine nitrogen. The Vorbrüggen glycosylation protocol is often employed to control the stereochemistry at the anomeric carbon of the ribose sugar, leading predominantly to the formation of the desired β-anomer. nih.gov This method involves the reaction of a silylated nicotinamide base with a protected ribose derivative activated with a Lewis acid. nih.gov
The principles of stereochemical control that are applied in these complex syntheses include:
Substrate Control: Utilizing a chiral substrate to direct the stereochemical outcome of a reaction.
Reagent Control: Employing a chiral reagent or catalyst to induce stereoselectivity.
Auxiliary Control: Attaching a chiral auxiliary to the substrate, which directs the stereochemistry of a reaction and is later removed.
These strategies are fundamental in ensuring that the final complex nicotinate derivative is obtained as a single, desired stereoisomer, which is often a requirement for therapeutic applications.
Scale-Up and Process Chemistry Challenges in this compound Production
The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges. For a molecule like this compound, these challenges can range from handling potentially hazardous reagents to ensuring consistent product quality on a large scale.
Key challenges in the scale-up of heterocyclic compound synthesis include:
Reaction Kinetics and Thermodynamics: Reactions that are manageable on a small scale can become difficult to control in large reactors due to changes in heat and mass transfer. Exothermic reactions, in particular, require careful thermal management to prevent runaways.
Reagent Handling and Stoichiometry: The handling of large quantities of reagents, some of which may be toxic or corrosive, requires specialized equipment and safety protocols. Maintaining precise stoichiometry in large batches is also critical for maximizing yield and minimizing byproducts.
Work-up and Purification: Isolation and purification of the final product can be a significant bottleneck in large-scale production. Methods that are convenient in the lab, such as column chromatography, are often not economically viable on an industrial scale. Alternative methods like crystallization, distillation, and extraction must be developed and optimized.
Waste Management: Industrial-scale synthesis can generate large volumes of waste. Developing processes that minimize waste or allow for the recycling of solvents and catalysts is crucial for both environmental and economic reasons. researchgate.net
The use of nanomaterials as catalysts has been explored to improve reaction yields and reduce reaction times in the bulk synthesis of heterocyclic compounds like quinolines, which could be a potential avenue for optimizing the production of nicotinate derivatives. nih.gov
Industrial Synthesis Optimization and Economic Feasibility Studies
The industrial production of nicotinic acid and its derivatives is a well-established process, but there is a continuous drive to optimize these methods for better economic feasibility and a reduced environmental footprint. nih.gov Historically, the synthesis of nicotinic acid involved the oxidation of 3-methylpyridine (B133936) or 5-ethyl-2-methylpyridine (B142974) using strong oxidants like nitric acid. researchgate.netnih.gov While effective, these processes often operate under harsh conditions and can produce significant waste streams, including greenhouse gases like nitrous oxide. nih.gov
For a specialized derivative like this compound, economic feasibility would depend on the cost of starting materials, the efficiency of the synthetic route, and the market value of the final product. Optimization studies would focus on several key areas:
| Optimization Factor | Description | Economic Impact |
| Starting Material Cost | Sourcing low-cost and readily available precursors. The synthesis often starts from 6-aminonicotinic acid. georganics.sk | Directly impacts the final cost of the product. |
| Process Intensification | Utilizing technologies like continuous flow reactors to improve efficiency, safety, and consistency. nih.gov | Can lead to higher throughput, reduced reactor size, and lower capital costs. |
| Catalyst Efficiency | Developing highly active and recyclable catalysts for key steps like amination, iodination, and esterification. | Reduces catalyst cost and waste disposal expenses. |
| Yield Maximization | Fine-tuning reaction parameters (temperature, pressure, concentration) to achieve the highest possible yield. | Increases the amount of product obtained from a given amount of starting material. |
| Purification Strategy | Developing robust and scalable purification methods, such as selective crystallization, to avoid costly chromatography. google.com | Reduces processing time, solvent usage, and labor costs. |
| Energy Consumption | Designing processes that operate at lower temperatures and pressures to reduce energy usage. | Lowers operational costs. |
Ultimately, a thorough techno-economic analysis is required to assess the commercial viability of a given synthetic route and to identify the key cost drivers that need to be addressed through process optimization.
Green Chemistry Principles in Synthetic Route Development
The application of green chemistry principles is becoming increasingly important in the chemical industry to develop more sustainable and environmentally friendly manufacturing processes. biosynce.com The synthesis of pyridine derivatives is an area where green chemistry can have a significant impact. rsc.orgnih.gov
Key green chemistry principles applicable to the synthesis of this compound include:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, ethanol, or ionic liquids. biosynce.com Some pyridine derivatives can even act as solvents themselves, potentially simplifying reaction work-ups. biosynce.com
Catalysis: Employing catalytic reagents instead of stoichiometric ones to minimize waste. This includes the use of metal catalysts for cross-coupling reactions and biocatalysts like enzymes. nih.govbiosynce.com For instance, zeolites have been used as catalysts for the green synthesis of niacin. oaepublish.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot multicomponent reactions are an excellent example of this principle. nih.govacs.org
Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. acs.org Reactions conducted at ambient temperature and pressure are also preferred.
Renewable Feedstocks: While not always feasible for complex heterocycles, exploring the use of starting materials derived from renewable resources is a long-term goal of green chemistry.
The development of a green synthetic route for this compound would likely involve a combination of these approaches, aiming for a process that is not only efficient and economical but also safe and sustainable.
| Green Chemistry Approach | Description | Application in Nicotinate Synthesis |
| Biocatalysis | Using enzymes (e.g., lipases, esterases) to catalyze reactions with high selectivity under mild conditions. nih.gov | Enzymatic esterification of 6-amino-5-iodonicotinic acid or amidation reactions. |
| Microwave-Assisted Synthesis | Using microwave irradiation to rapidly heat reactions, often leading to shorter reaction times and higher yields. acs.org | Can be applied to various steps in the synthesis, such as the formation of the pyridine ring or subsequent functionalization. |
| Continuous Flow Chemistry | Performing reactions in a continuous stream rather than in a batch reactor, allowing for better control and safety. nih.gov | Could be used for hazardous steps or for improving the consistency of the final product. |
| One-Pot Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. nih.gov | A potential strategy to synthesize the substituted pyridine core in a more efficient manner. |
By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable, aligning with the broader goals of modern chemical manufacturing.
Mechanistic Investigations of Chemical Reactivity of Methyl 6 Amino 5 Iodonicotinate
Nucleophilic Substitution Reactions at the Iodinated Position
The pyridine (B92270) ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). In Methyl 6-amino-5-iodonicotinate, the iodine atom at the C5 position is activated towards displacement by nucleophiles due to the electronic effects of the adjacent ester and the ring nitrogen.
Scope and Limitations of Halogen Displacement by Various Nucleophiles
The displacement of the iodide in this compound and related 5-iodonicotinates can be achieved with a variety of nucleophiles. The success of these reactions is often dependent on the nucleophilicity of the attacking species and the reaction conditions employed.
Commonly used nucleophiles include:
Oxygen Nucleophiles: Alkoxides (e.g., methoxide, ethoxide) and phenoxides can displace the iodide to form the corresponding ethers. These reactions typically require a strong base to generate the nucleophile in situ and may need elevated temperatures to proceed at a reasonable rate.
Nitrogen Nucleophiles: Amines, both primary and secondary, can be effective nucleophiles for the synthesis of 5-aminonicotinates. These reactions are crucial for building more complex heterocyclic structures.
Sulfur Nucleophiles: Thiolates are excellent nucleophiles and readily displace the iodide to form thioethers, often under milder conditions than their oxygen counterparts.
Limitations: The scope of the reaction can be limited by a few factors. Sterically hindered nucleophiles may react sluggishly or not at all due to the steric hindrance around the C5 position. Furthermore, very weak nucleophiles may not be reactive enough to displace the iodide, even under harsh conditions. In some cases, side reactions, such as reaction at the ester group or with the amino group, can occur, leading to a mixture of products and lower yields of the desired substituted product.
Kinetic and Thermodynamic Aspects of Substitution Pathways
Nucleophilic aromatic substitution on electron-deficient rings like pyridine generally proceeds through a two-step addition-elimination mechanism.
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the iodine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction. byjus.comyoutube.com The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing ester group and the ring nitrogen help to delocalize the negative charge, thus stabilizing the Meisenheimer complex.
Leaving Group Departure: The iodide ion is subsequently eliminated from the intermediate, restoring the aromaticity of the pyridine ring and forming the final substitution product. byjus.com
Thermodynamically, the reaction is generally favorable if the newly formed bond is stronger than the C-I bond being broken and if the leaving group is a stable species.
Advanced Cross-Coupling Reactions for Derivatization
The iodo-substituent on this compound serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck, Sonogashira)
Palladium catalysis is a cornerstone of modern organic synthesis, and the iodinated pyridine core of the title compound is an excellent substrate for these transformations. youtube.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-pyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgmasterorganicchemistry.com It is a highly versatile method for forming biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups. libretexts.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.orgnih.gov
Stille Coupling: The Stille reaction couples the iodo-pyridine with an organotin reagent (stannane). youtube.com A key advantage of the Stille coupling is that the organostannanes are often stable and can be prepared with a wide variety of R groups. However, a significant drawback is the toxicity of the tin byproducts. youtube.com
Heck Coupling: In the Heck reaction, the iodo-pyridine is coupled with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. masterorganicchemistry.comlibretexts.orgyoutube.com This reaction is a powerful tool for the vinylation of aryl halides.
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the iodo-pyridine and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgnih.gov The Sonogashira coupling is the most reliable and widely used method for the synthesis of arylalkynes. wikipedia.orgresearchgate.netnih.gov
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Key Reagents | Bond Formed |
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | C-C |
| Stille | Organotin (e.g., R-SnBu₃) | Pd catalyst | C-C |
| Heck | Alkene (e.g., R-CH=CH₂) | Pd catalyst, Base | C-C (vinyl) |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkynyl) |
Copper-Mediated Coupling Processes and Trifluoromethylation Strategies
Copper-catalyzed reactions offer a complementary and often more cost-effective alternative to palladium-based methods for certain transformations.
Ullmann Condensation: This classical copper-mediated reaction can be used to form C-O, C-N, and C-S bonds by coupling the iodo-pyridine with alcohols, amines, or thiols, respectively. Modern variations often use ligands to facilitate the reaction at lower temperatures.
Trifluoromethylation: The introduction of a trifluoromethyl (CF₃) group can significantly alter the biological and physical properties of a molecule. nih.govbeilstein-journals.org Copper-mediated or -catalyzed trifluoromethylation reactions have become a powerful tool for this purpose. nih.govbeilstein-journals.org Reagents such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) or sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) can be used in the presence of a copper catalyst to install a CF₃ group at the iodinated position. nih.gov These reactions often proceed through a radical mechanism or involve a Cu-CF₃ intermediate. nih.gov
Ligand Design and Catalyst Optimization for Enhanced Reactivity and Selectivity
The success of transition metal-catalyzed cross-coupling reactions is highly dependent on the catalyst system, which includes the metal center and its associated ligands. acs.org
Ligand Design: The ligands play a crucial role in stabilizing the metal catalyst, influencing its reactivity, and controlling the selectivity of the reaction. youtube.com For palladium-catalyzed reactions with pyridine substrates, electron-rich and bulky phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig research groups (e.g., SPhos, XPhos), are often employed. nih.gov These ligands promote the oxidative addition and reductive elimination steps in the catalytic cycle. youtube.com For specific challenges, such as coupling with sterically hindered substrates or achieving site-selectivity in polyhalogenated pyridines, the rational design of N-heterocyclic carbene (NHC) ligands has also proven effective. nih.gov
Catalyst Optimization: Optimizing the catalyst system involves screening different ligands, metal precursors, bases, and solvents to achieve the highest yield and selectivity for a desired transformation. The choice of ligand can influence the rate of the catalytic cycle and can sometimes be used to favor a desired reaction pathway over potential side reactions. nih.gov For instance, modifying the electronic properties of the ligands by introducing electron-donating or electron-withdrawing groups can fine-tune the reactivity of the metal center. acs.org In some cases, ligand-free systems or heterogeneous catalysts are also developed to simplify product purification and catalyst recycling. nih.gov
Oxidation and Reduction Pathways of the Pyridine Ring and Ester Moiety
The presence of both electron-donating (amino) and electron-withdrawing (iodo, methyl ester) groups on the pyridine ring, along with the reducible ester functionality, allows for a range of oxidation and reduction reactions.
The oxidation of this compound can be directed towards the amino group or the pyridine ring, depending on the choice of oxidizing agent and reaction conditions. The amino group, being a strong activating group, is susceptible to oxidation.
Detailed research into the selective oxidation of aminopyridine derivatives indicates that the amino group can be oxidized to nitroso or nitro functionalities. While specific studies on this compound are not extensively documented, analogous reactions with related aminopyridines suggest that powerful oxidizing agents are required for such transformations. The electron-withdrawing nature of the iodo and methyl ester groups may necessitate harsher conditions compared to unsubstituted aminopyridines.
Table 1: Potential Oxidation Reactions and Reagents
| Functional Group | Product Functional Group | Potential Oxidizing Agent(s) |
| Amino (-NH₂) | Nitroso (-NO) | Peroxy acids (e.g., m-CPBA) |
| Amino (-NH₂) | Nitro (-NO₂) | Stronger oxidizing agents (e.g., trifluoroperacetic acid) |
| Pyridine Ring | Pyridine N-oxide | Peroxy acids (e.g., m-CPBA) |
The formation of pyridine N-oxides is a common reaction for pyridine derivatives. nih.gov This transformation can be achieved using various peroxy acids and could potentially offer a route to further functionalization of the pyridine ring. nih.gov The regioselectivity of such an oxidation on this compound would be influenced by the electronic effects of the existing substituents.
The methyl ester and the pyridine ring of this compound are susceptible to reduction under controlled conditions, leading to the formation of valuable alcohol and amine derivatives.
The reduction of the methyl ester to a primary alcohol, (6-amino-5-iodopyridin-3-yl)methanol, can be accomplished using hydride-reducing agents. A common and effective method for the reduction of aromatic esters is the use of sodium borohydride (B1222165) in methanol (B129727) (NaBH₄-MeOH). scholarsresearchlibrary.com This system is known to reduce esters to their corresponding alcohols in high yields. scholarsresearchlibrary.com The reaction proceeds via the generation of methoxyborohydrides, which are more potent reducing agents than sodium borohydride itself.
For a more comprehensive reduction, including the pyridine ring, stronger reducing agents or catalytic hydrogenation would be necessary. However, achieving selectivity between the ester and the pyridine ring can be challenging.
Table 2: Controlled Reduction Strategies
| Target Functional Group | Product Functional Group | Reducing Agent/System |
| Methyl Ester (-COOCH₃) | Primary Alcohol (-CH₂OH) | Sodium Borohydride/Methanol (NaBH₄/MeOH) |
| Pyridine Ring | Piperidine (B6355638) Ring | Catalytic Hydrogenation (e.g., H₂/Pd, PtO₂) |
The reduction of the pyridine ring to a piperidine derivative would significantly alter the electronic and steric properties of the molecule, opening up avenues for the synthesis of saturated heterocyclic scaffolds.
Pyridine Nitrogen Reactivity and Complexation Chemistry
The lone pair of electrons on the pyridine nitrogen atom makes it a site for protonation and coordination to metal centers.
This compound possesses multiple potential coordination sites for transition metals, including the pyridine nitrogen, the amino group nitrogen, and the carbonyl oxygen of the ester group. This allows for a rich coordination chemistry, forming complexes with diverse structures and properties. ekb.egpvpcollegepatoda.org
The molecule can act as a monodentate ligand, coordinating through either the pyridine nitrogen or the amino nitrogen. The preferred coordination site can be influenced by the nature of the metal ion and the steric environment around the donor atoms. elifesciences.org For instance, in reactions with certain iron complexes, aminopyridines have been shown to coordinate through either the amino group nitrogen or the pyridine ring nitrogen. elifesciences.org
Furthermore, this compound has the potential to act as a bidentate ligand, forming a chelate ring with a metal center. wikipedia.org This is commonly observed in transition metal complexes of amino acids, where coordination occurs through both the amino and carboxylate groups to form a stable five-membered ring. wikipedia.org In the case of this compound, chelation could occur via the pyridine nitrogen and the amino nitrogen, though this would result in a less common four-membered ring. A more likely bidentate coordination would involve the amino nitrogen and the carbonyl oxygen of the ester group.
The synthesis of such complexes would typically involve the reaction of a metal salt with the ligand in a suitable solvent. nih.gov The resulting complexes can exhibit various geometries, such as octahedral or square planar, depending on the coordination number and the electronic configuration of the metal ion. researchgate.net
Table 3: Potential Coordination Modes with Transition Metals
| Coordination Mode | Donor Atoms | Potential Metal Ions |
| Monodentate | Pyridine Nitrogen | Fe(II), Cu(II), Ni(II), Co(II) researchgate.netnsf.gov |
| Monodentate | Amino Nitrogen | Fe(II) elifesciences.org |
| Bidentate Chelate | Amino Nitrogen, Carbonyl Oxygen | Cu(II), Ni(II), Zn(II) |
The study of these metal complexes is of interest due to their potential applications in catalysis and materials science. nsf.govmdpi.comvt.edu
This compound contains two basic centers: the amino group and the pyridine nitrogen. The relative basicity of these two sites determines the position of protonation in acidic media. The acid-base properties of a molecule are quantified by its pKa value, which is the pH at which the protonated and deprotonated forms are present in equal concentrations. libretexts.orgyoutube.com
In aminopyridines, the site of protonation is dependent on the position of the amino group. quora.com For 2- and 4-aminopyridines, protonation generally occurs at the ring nitrogen, as the positive charge can be delocalized onto the exocyclic amino group through resonance. In 3-aminopyridines, this resonance stabilization is not possible, and protonation may occur at the amino group. However, the pyridine nitrogen is generally more basic than the amino group.
For this compound (a derivative of 3-aminopyridine), the pyridine nitrogen is expected to be the primary site of protonation. The electronic effects of the substituents will influence the basicity. The electron-donating amino group increases the electron density on the pyridine ring, enhancing its basicity. Conversely, the electron-withdrawing iodo and methyl ester groups decrease the electron density, reducing the basicity of both the pyridine nitrogen and the amino group.
The pKa value of the amino group itself can also be considered, reflecting its acidity upon deprotonation in a strong basic medium. cdnsciencepub.com Studies on the acidity of amino groups in various aminopyridines have shown that the presence of aza groups (nitrogen atoms in the ring) has an acid-strengthening effect. cdnsciencepub.com
Understanding the protonation equilibria is crucial for controlling the reactivity of the molecule, as the charge state will significantly impact its nucleophilicity and its ability to coordinate to metal ions. americanpeptidesociety.org
Computational Chemistry and Molecular Modeling Studies of Methyl 6 Amino 5 Iodonicotinate
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are pivotal in elucidating the intrinsic properties of a molecule, governed by its electronic structure. These calculations can predict molecular geometry, stability, and sites of reactivity, offering a microscopic understanding of its chemical behavior.
Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. researchgate.netnih.gov For a molecule like Methyl 6-amino-5-iodonicotinate, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to find the lowest energy conformation. researchgate.net The process involves iterative calculations to minimize the energy of the molecule by adjusting the positions of its atoms, resulting in a prediction of its three-dimensional structure, including bond lengths and angles.
The bulky iodine atom at the C5 position and the amino group at C6 would create specific steric and electronic effects, influencing the planarity of the pyridine (B92270) ring and the orientation of the methyl ester group. nih.gov A potential energy surface scan could further explore the energy landscape, identifying rotational barriers, for instance, around the C3-C(O) bond of the ester group, to reveal conformational isomers and their relative stabilities. In a study on a similar pyridine derivative, methyl 5-((cinnamoyloxy)methyl)picolinate, DFT was used to compare calculated bond lengths and angles with experimental single-crystal X-ray diffraction data, showing good correlation. nih.gov
Table 1: Predicted Geometrical Parameters for a Nicotinate (B505614) Derivative from DFT Calculations (Note: This is an illustrative table based on typical values for related structures, as specific data for this compound is not available).
| Parameter | Predicted Value (Illustrative) | Basis of Estimation |
|---|---|---|
| C5–I Bond Length | ~2.10 Å | Typical C(sp²)–I bond length |
| C6–NH₂ Bond Length | ~1.36 Å | Typical C(aromatic)–N bond length |
| C3–C(ester) Bond Length | ~1.50 Å | Standard C–C single bond |
| O=C–O Bond Angle | ~124° | Characteristic of ester groups |
| Pyridine Ring Dihedral | Nearly 0° | Aromatic rings are largely planar |
Frontier Molecular Orbital (FMO) Analysis and Global Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. researchgate.netchemrxiv.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, representing the molecule's nucleophilicity. mdpi.com The LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the molecule's electrophilicity. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net
From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.govnih.gov These descriptors, derived from DFT calculations, provide a quantitative measure of different aspects of a molecule's reactivity. researchgate.net For instance, studies on various organic molecules have utilized these descriptors to predict and compare their chemical behavior. acs.orgfigshare.com
Key Global Reactivity Descriptors:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / η
Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ)
Table 2: Illustrative FMO Energies and Global Reactivity Descriptors (Note: Values are hypothetical for this compound, based on data for analogous heterocyclic compounds).
| Parameter | Symbol | Formula | Illustrative Value |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.5 eV |
| LUMO Energy | ELUMO | - | -1.8 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 eV |
| Ionization Potential | I | -EHOMO | 6.5 eV |
| Electron Affinity | A | -ELUMO | 1.8 eV |
| Electronegativity | χ | (I + A) / 2 | 4.15 eV |
| Chemical Hardness | η | (I - A) / 2 | 2.35 eV |
| Chemical Softness | S | 1 / η | 0.43 eV⁻¹ |
| Electrophilicity Index | ω | μ² / (2η) | 3.66 eV |
Non-Linear Optical (NLO) Properties and Molecular Electrostatic Potential (MEP) Mapping
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as frequency conversion and optical switching. nih.govmdpi.com Organic molecules with significant donor-acceptor character and extended π-conjugation can exhibit large NLO responses. The presence of the electron-donating amino group and the electron-withdrawing ester and iodo groups on the pyridine ring suggests that this compound could possess NLO properties. Computational chemistry can predict NLO behavior by calculating properties like the dipole moment (μ) and the first-order hyperpolarizability (β). ashdin.com
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green indicates neutral regions. nih.govmdpi.com For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms and positive potential around the amino hydrogens.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the study of conformational flexibility and interactions with other molecules, such as solvents or biological macromolecules.
Conformational Flexibility and Solvent Effects
MD simulations can reveal the conformational landscape of this compound by simulating its motion in a given environment. These simulations track the trajectories of atoms over time, providing insight into the molecule's flexibility, such as the rotation of the ester group or puckering of the ring. nih.gov
The surrounding solvent can significantly influence a molecule's conformation and properties. MD simulations can explicitly model solvent molecules (e.g., water), allowing for the study of solvent effects on the conformational preferences of the solute. The amino group and ester carbonyl oxygen are capable of forming hydrogen bonds with protic solvents, which would be captured in such simulations, stabilizing certain conformations. nih.gov
Binding Site Analysis and Molecular Docking with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov The pyridine scaffold is a common motif in many biologically active compounds.
In a typical molecular docking study, a library of ligands is screened against the binding site of a target protein. The docking algorithm samples a large number of orientations and conformations of the ligand within the binding site and scores them based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). nih.gov For this compound, potential targets could include kinases or other enzymes where pyridine derivatives have shown inhibitory activity. acs.org The results would identify the most likely binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds involving the iodine atom) that stabilize the ligand-protein complex. nih.gov
Table 3: Illustrative Molecular Docking Results for a Pyridine Derivative against a Protein Kinase Target (Note: This is a hypothetical table for this compound, based on typical results for similar inhibitors).
| Parameter | Value | Details |
|---|---|---|
| Target Protein | Epidermal Growth Factor Receptor (EGFR) | A common target for cancer therapy |
| Binding Energy (kcal/mol) | -8.5 | Indicates strong binding affinity |
| Key Interacting Residues | ||
| Hydrogen Bond | MET 793 | Backbone NH of the residue with the pyridine N |
| Hydrogen Bond | LYS 745 | Side-chain NH₃⁺ with the ester carbonyl O |
| Halogen Bond | LEU 718 | Backbone C=O with the iodine atom |
| Hydrophobic Interaction | LEU 844, VAL 726 | Alkyl side chains with the pyridine ring |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the structural or property-based features of a compound with its biological activity or a specific property, respectively. These models are pivotal in medicinal chemistry for optimizing lead compounds and prioritizing synthetic efforts.
While specific QSAR models for this compound are not extensively documented in public literature, the development of such models would follow established principles, drawing from studies on analogous aminopyridine and nicotinic acid derivatives. nih.govnih.govrsc.org The process involves curating a dataset of structurally related compounds with measured biological activities against a specific target. For these compounds, a wide array of molecular descriptors would be calculated, encompassing constitutional, topological, geometric, and electronic properties.
Subsequent statistical analysis, often employing techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as support vector machines (SVM) and random forests (RF), is used to build a predictive model. tandfonline.com For instance, a hypothetical QSAR study on a series of 6-aminonicotinate derivatives could yield a model that highlights the importance of specific steric and electronic features for a particular biological activity, such as enzyme inhibition. rsc.orgtandfonline.com
A key aspect of developing robust QSAR models is rigorous validation, which typically includes internal validation (e.g., leave-one-out cross-validation) and external validation using a dedicated test set of compounds not used in model training. nih.gov The predictive power of the model is assessed using statistical metrics like the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the predictive R² for the external test set. nih.gov
Table 1: Hypothetical Descriptors and Their Potential Impact on the Biological Activity of this compound Derivatives
| Descriptor | Descriptor Type | Potential Impact on Activity | Rationale |
| LogP | Lipophilicity | Positive or Negative | Dependent on the target protein's binding pocket polarity. |
| Molecular Weight | Constitutional | Generally Negative | Larger molecules may have reduced permeability and binding affinity. |
| Dipole Moment | Electronic | Positive | Can enhance interactions within a polar binding site. |
| HOMO/LUMO Energy | Quantum Chemical | Variable | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |
| Steric Hindrance (e.g., Verloop Sterimol parameters) | Steric | Negative | Bulky substituents may clash with the binding site, reducing affinity. |
Computational chemistry provides powerful tools to predict the outcomes and selectivity of chemical reactions, which is particularly valuable for complex heterocyclic systems like substituted pyridines. researchgate.net For this compound, computational models can be employed to predict the regioselectivity of further functionalization reactions.
For instance, electrophilic aromatic substitution is a common reaction for pyridine derivatives. Computational methods, such as those based on density functional theory (DFT), can calculate the electron density at various positions on the pyridine ring. numberanalytics.com The position with the highest electron density is generally the most susceptible to electrophilic attack. In the case of this compound, the activating effect of the amino group and the deactivating effect of the ester and iodo substituents would create a complex regiochemical landscape. Computational models can help predict the most likely site of substitution. amazonaws.comnih.gov
Furthermore, modern approaches utilize machine learning algorithms trained on large datasets of chemical reactions to predict outcomes with high accuracy. rsc.org These models can learn the subtle electronic and steric effects that govern reaction selectivity. For this compound, such a model could predict the most likely product when subjected to various reaction conditions, aiding in the design of efficient synthetic routes to novel derivatives. rsc.org
Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound
| Position on Pyridine Ring | Relative Predicted Reactivity (Hypothetical) | Influencing Factors |
| C2 | Moderate | Activated by the amino group, but sterically hindered by the adjacent ester group. |
| C4 | High | Strongly activated by the para-amino group. |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Toxicity Profiling
In silico ADME/Tox profiling is a critical component of modern drug discovery, allowing for the early identification of compounds with potentially poor pharmacokinetic properties or toxicity issues. nih.gov
A variety of computational tools are available to predict the ADME properties of a molecule based on its structure. cmjpublishers.com For this compound, these tools can provide valuable insights into its potential as a drug candidate.
Absorption: Parameters such as lipophilicity (LogP), aqueous solubility, and permeability through biological membranes (e.g., Caco-2 permeability) can be predicted. auctoresonline.org The presence of both polar (amino, ester) and nonpolar (iodine) groups in this compound suggests a moderate lipophilicity, which is often favorable for oral absorption.
Distribution: Predictions of plasma protein binding and blood-brain barrier (BBB) penetration are crucial. The physicochemical properties of this compound would be used to estimate these parameters.
Metabolism: Computational models can predict the likely sites of metabolism by cytochrome P450 (CYP) enzymes. nih.govacs.org The amino group and the methyl ester are potential sites for phase I metabolism.
Excretion: While direct prediction of excretion pathways is challenging, understanding the metabolic fate of the compound can provide clues about its likely route of elimination.
Table 3: Predicted ADME Properties of this compound (Hypothetical)
| ADME Property | Predicted Value (Hypothetical) | Interpretation |
| LogP | 2.1 | Moderate lipophilicity, favorable for absorption. |
| Aqueous Solubility | Moderate | The polar groups enhance solubility. |
| Caco-2 Permeability | Moderate to High | Suggests good potential for intestinal absorption. |
| Plasma Protein Binding | Moderate | A balance between being available for therapeutic action and having a reasonable duration of action. |
| CYP2D6 Inhibition | Low Probability | Reduced risk of drug-drug interactions involving this major metabolic enzyme. |
| hERG Inhibition | Low Probability | Lower risk of cardiotoxicity. nih.govsrce.hr |
Computational toxicology employs a range of methods to predict the potential toxicity of chemicals, thereby reducing the need for extensive animal testing. yale.edu For this compound, several toxicological endpoints can be assessed using in silico models.
Mutagenicity: Models based on structural alerts (e.g., identifying potentially reactive functional groups) and statistical QSAR models can predict the likelihood of a compound being mutagenic (e.g., in an Ames test).
Carcinogenicity: While challenging to predict accurately, QSAR models trained on large datasets of known carcinogens can provide an indication of carcinogenic potential. nih.govresearchgate.netnih.gov The presence of an aromatic amine and a halogen substituent are features that would be carefully evaluated by such models. polimi.it
Organ-Specific Toxicity: Some computational models can predict the potential for toxicity to specific organs, such as the liver (hepatotoxicity) or kidneys (nephrotoxicity).
Cardiotoxicity: A key concern in drug development is the potential for a compound to block the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias. nih.govsrce.hr In silico models can predict the hERG inhibition potential of a compound based on its structural features.
The presence of the iodo-substituent is a point of interest for toxicological assessment. While iodine is an essential element, certain iodinated organic compounds can exhibit toxicity. nih.gov Computational models can help to understand the potential for deiodination and the subsequent reactivity of the molecule.
Table 4: Predicted Toxicological Profile of this compound (Hypothetical)
| Toxicological Endpoint | Predicted Risk (Hypothetical) | Basis for Prediction |
| Mutagenicity (Ames Test) | Low to Moderate | Aromatic amine moiety can sometimes be associated with mutagenicity. |
| Carcinogenicity | Indeterminate/Requires further study | Presence of aromatic amine and halogen requires careful evaluation. |
| Hepatotoxicity | Low | Based on general structural features and comparison to similar compounds. |
| hERG Inhibition | Low | Favorable physicochemical properties reduce the likelihood of significant hERG channel blockade. |
Structure Activity Relationship Sar Studies of Methyl 6 Amino 5 Iodonicotinate and Its Analogues in Biological Systems
Design and Synthesis of Methyl 6-amino-5-iodonicotinate Analogues for SAR Probing
Systematic Modification of the Ester Group and Amino Functionality
The ester and amino groups on the pyridine (B92270) ring of this compound are prime targets for modification to explore their roles in molecular interactions.
Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of other esters (e.g., ethyl, propyl, benzyl) to assess the impact of steric bulk and lipophilicity. Furthermore, the ester can be replaced with an amide functionality through reaction with various amines. This introduces a hydrogen bond donor and alters the electronic properties of the substituent. In the development of related compounds, such modifications are used to create stable macrocyclic scaffolds or to influence peptide stability against degradation. A concise protection-modification-deprotection sequence can allow for an in-situ biomimetic ester migration to access both biologically relevant carboxylic esters and activated nucleosides.
Amino Functionality Modification: The 6-amino group is a key site for interaction, often acting as a hydrogen bond donor. Its basicity and nucleophilicity can be modulated through N-alkylation, N-acylation, or by converting it into different functional groups. Protocols for the group-specific modification of amino groups, such as reactions with succinimidyl esters or isothiocyanates, are well-established methods for evaluating structure-function relationships. These modifications can also be used to attach labels, cross-linking agents, or other functional moieties to the core structure. For instance, in the development of imidazoquinoline analogues, it was found that the 4-amino group was essential for TLR7-agonistic activity, and modifications to a secondary amine on a sidechain were poorly tolerated.
Investigation of Substituent Effects on the Pyridine Ring
The electronic properties and substitution pattern of the pyridine ring are critical determinants of a molecule's activity. The iodine atom at the 5-position of this compound is a particularly interesting feature.
The introduction of various substituents on the pyridine ring can significantly alter the molecule's interaction with its biological target. Studies on related N-pyridyl-benzothiazine-carboxamides have shown that the mutual arrangement of the benzothiazine and pyridine fragments can directly influence analgesic and anti-inflammatory activity. In other series, such as mGluR5 antagonists, replacing the pyridine "A" ring with other heterocycles or modifying its substituents is a common strategy to explore the SAR.
The iodine atom offers several possibilities for modification. It can be replaced by other halogens (F, Cl, Br) to probe the effect of electronegativity and atomic size. More advanced modifications include using the iodo-group as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of aryl, heteroaryl, alkyl, or amino substituents. This allows for a comprehensive exploration of the chemical space around the pyridine core to identify key interactions that drive biological activity.
Mechanistic Biological Activity Research
Understanding the mechanism of action is crucial for rational drug design. This involves identifying the molecular targets of the compounds and characterizing the nature of their interactions.
Exploration of Molecular Targets and Binding Affinities
Identifying the specific proteins, enzymes, or receptors that analogues of this compound interact with is a primary objective. A common approach is virtual high-throughput screening, a structure-based drug design technique used to screen potential compounds against therapeutic targets. This in silico method can predict binding modes and affinities, helping to prioritize compounds for synthesis and in vitro testing. For example, this approach was successfully used to identify pyridine derivatives that inhibit the Ketoacyl synthase (KS) domain of Fatty acid synthase (FASN), a target in cancer therapy. Ligand-based similarity screening across large, proprietary compound libraries is another powerful method to rapidly expand and investigate a hit chemotype.
Enzyme Inhibition and Receptor Modulation Studies (e.g., Cannabinoid Receptors, EGFR)
Many pyridine-based structures have been investigated for their ability to inhibit enzymes or modulate receptors involved in disease pathways.
Cannabinoid Receptors: Analogues of this compound could be evaluated as potential modulators of cannabinoid receptors (CB1R). SAR studies on other pyridine-containing molecules, such as the CB1R allosteric modulator PSNCBAM-1, have focused on modifying the pyridine and phenyl groups. These studies revealed that substitutions on the pyridine ring with small alkyl chains were preferred, and electron-withdrawing groups on an associated phenyl ring were important for activity. The introduction of different functional groups can shift a compound's profile from a negative allosteric modulator (NAM) to a positive allosteric modulator (PAM), highlighting the subtle structural requirements for specific receptor modulation.
| Compound | Modification | Activity Profile | Effect on CP55,940 Binding |
|---|---|---|---|
| PSNCBAM-1 | Parent Compound | NAM | Decreases Affinity |
| SN15b | NH group between pyridine and phenyl | PAM (binding), NAM (functional) | Increases Affinity |
| SC4a | Biphenyl-urea analogue | NAM | Inhibits Response |
Epidermal Growth Factor Receptor (EGFR): The EGFR is a well-established target in oncology, and numerous inhibitors feature heterocyclic cores. Analogues can be designed as either reversible or irreversible inhibitors. Irreversible inhibitors typically contain an electrophilic group (a Michael acceptor) that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR. Second-generation EGFR inhibitors often feature a quinazoline or quinoline nucleus with a crotonamide side chain for this purpose. SAR studies in this area involve synthesizing derivatives with different reactive groups to optimize potency and selectivity for mutant forms of EGFR over the wild-type. For example, studies have shown that an α-chloro-acetamide derivative possessed high potency toward EGFR with an irreversible inhibition effect.
| Compound | Class | Target Mutation | IC50 (µM) |
|---|---|---|---|
| Gefitinib | Reversible | L858R | 0.075 |
| Dacomitinib | Irreversible | L858R | 0.007 |
| Compound 5 (α-chloro-acetamide deriv.) | Irreversible | EGFR | N/A (High Potency) |
| Osimertinib | Irreversible | T790M | N/A (Effective Inhibition) |
Advanced In Vitro Biological Screening Methodologies
To efficiently evaluate the synthesized analogues, a suite of advanced in vitro screening methods is employed. These assays provide quantitative data on potency, selectivity, and mechanism of action.
High-throughput screening (HTS) allows for the rapid assessment of large compound libraries. This often involves automated systems using 96-well or 384-well plates and colorimetric or fluorescent readouts. For enzyme inhibition studies, assays are designed to measure the release of a product or the consumption of a substrate, often using LC-MS/MS for analysis.
Cell-based assays are critical for evaluating a compound's activity in a more biologically relevant context. High-content screening (HCS) uses automated microscopy and image analysis to assess multiple parameters simultaneously, such as cell viability, apoptosis, and the localization of specific proteins. For anticancer drug discovery, cytotoxicity is often evaluated using the MTT assay against various cancer cell lines. More specific mechanistic assays, such as tubulin polymerization assays or kinase activity assays, can further elucidate the compound's mode of action. For receptor modulation, functional assays like the serum response element (SRE) assay can assess downstream signaling pathways, such as the MAPK/ERK pathway for CB1R.
Assays for Antimicrobial Efficacy and Mechanisms of Action
The antimicrobial potential of nicotinic acid derivatives and their halogenated analogues suggests that this compound may exhibit significant activity against a range of pathogens. mdpi.commdpi.com Evaluation of this potential involves a variety of in vitro assays to determine its efficacy and understand its mechanism of action.
Standard antimicrobial screening assays are the first step in assessing the antimicrobial properties of this compound and its analogues. These include:
Broth microdilution method: This is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov
Agar disk diffusion assay: This qualitative assay provides a preliminary indication of antimicrobial activity. A paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The diameter of the zone of inhibition around the disk corresponds to the susceptibility of the organism to the compound. researchgate.net
Once antimicrobial activity is established, further assays are employed to elucidate the mechanism of action . These can include:
Cell membrane integrity assays: These assays determine if the compound disrupts the bacterial cell membrane, a common mechanism for antimicrobial agents. oregonstate.education This can be assessed by measuring the leakage of intracellular components, such as potassium ions or ATP, or by using fluorescent dyes that only enter cells with compromised membranes.
Inhibition of nucleic acid synthesis: Assays can measure the incorporation of radiolabeled precursors into DNA and RNA to determine if the compound interferes with these essential processes. openstax.org
Inhibition of protein synthesis: The effect on protein synthesis can be evaluated by measuring the incorporation of radiolabeled amino acids into proteins. openstax.org
Enzyme inhibition assays: If a specific molecular target is suspected, enzyme inhibition assays can be performed to determine if the compound directly inhibits the activity of essential microbial enzymes. nih.gov
The presence of the iodine atom in this compound is particularly noteworthy, as halogenation can significantly impact the antimicrobial activity of a compound. mdpi.com The mechanism of action for halogenated antimicrobials often involves disruption of cellular processes through oxidative stress or direct interaction with key enzymes. nih.gov
Table 1: Common Assays for Antimicrobial Efficacy and Mechanism of Action
| Assay Type | Purpose | Example Techniques |
|---|---|---|
| Efficacy Assays | Determine the minimum concentration to inhibit or kill microbes. | Broth Microdilution (MIC), Agar Disk Diffusion |
| Mechanism of Action Assays | Elucidate how the antimicrobial agent works at a cellular level. | Membrane Permeability Assays, Nucleic Acid Synthesis Inhibition, Protein Synthesis Inhibition, Enzyme Inhibition Assays |
Assays for Anticancer Potential and Cell-Based Mechanism Elucidation
Pyridine and nicotinamide (B372718) derivatives have demonstrated significant antiproliferative activity, making this compound a candidate for anticancer drug development. nih.govnih.govnih.gov A battery of cell-based assays is necessary to evaluate its anticancer potential and to understand the underlying molecular mechanisms.
Initial screening for anticancer activity typically involves cytotoxicity assays to determine the concentration of the compound required to kill cancer cells. Commonly used assays include:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. researchgate.net
SRB (Sulphorhodamine B) assay: This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.
Once cytotoxic activity is confirmed, further assays are conducted to elucidate the mechanism of cell death and the cellular pathways affected by the compound. These include:
Apoptosis assays: These assays determine if the compound induces programmed cell death (apoptosis), a desirable mechanism for anticancer drugs. Techniques include Annexin V/propidium iodide staining followed by flow cytometry, and assays for caspase activation (key enzymes in the apoptotic pathway).
Cell cycle analysis: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This helps to determine if the compound causes cell cycle arrest at a specific checkpoint.
Western blotting: This technique is used to detect and quantify the expression levels of specific proteins involved in cell proliferation, apoptosis, and other signaling pathways. This can provide insights into the molecular targets of the compound.
Molecular docking studies: Computational methods can be used to predict the binding of the compound to specific protein targets that are known to be involved in cancer progression. nih.govresearchgate.net
The structure-activity relationship of nicotinamide derivatives suggests that the substituents on the pyridine ring play a crucial role in their anticancer activity. researchgate.net The presence of the amino and iodo groups at positions 6 and 5, respectively, in this compound could confer unique anticancer properties.
Table 2: Key Assays for Anticancer Potential and Mechanism Elucidation
| Assay Category | Specific Assays | Information Gained |
|---|---|---|
| Cytotoxicity | MTT Assay, SRB Assay | Determines the concentration of the compound that is toxic to cancer cells. |
| Mechanism of Cell Death | Apoptosis Assays (Annexin V, Caspase Activity) | Identifies if the compound induces programmed cell death. |
| Cellular Processes | Cell Cycle Analysis | Determines if the compound disrupts the normal progression of the cell cycle. |
| Molecular Targets | Western Blotting, Molecular Docking | Identifies the specific proteins and pathways affected by the compound. |
Investigation of Other Reported Biological Activities (e.g., Peripheral Vasodilatory Effects)
Nicotinic acid and its derivatives are well-known for their vasodilatory properties. nih.govnih.govdrugbank.com It is therefore plausible that this compound may also exhibit peripheral vasodilatory effects. Investigating these effects is crucial for a comprehensive understanding of its biological profile.
In vitro assays are typically used to assess the direct effects of the compound on blood vessels. A common method is the isolated organ bath technique :
A segment of an artery, often the rat thoracic aorta, is mounted in an organ bath containing a physiological salt solution.
The vessel is pre-constricted with a vasoconstrictor agent, such as phenylephrine.
The test compound is then added to the bath in increasing concentrations, and the relaxation of the vessel is measured. nih.gov
To investigate the mechanism of vasodilation , the experiment can be repeated in the presence of various inhibitors:
Endothelium removal: The endothelium, the inner lining of the blood vessel, plays a key role in vasodilation. Removing the endothelium can help determine if the compound's effect is endothelium-dependent. nih.gov
Nitric oxide (NO) synthase inhibitors (e.g., L-NAME): NO is a major vasodilator released by the endothelium. Using an NO synthase inhibitor can reveal if the compound's effect is mediated by the NO pathway. nih.gov
Cyclooxygenase (COX) inhibitors (e.g., indomethacin): Prostaglandins, produced via the COX pathway, can also contribute to vasodilation. A COX inhibitor can determine the involvement of this pathway. nih.gov
The structure-activity relationships of nicotinic acid derivatives suggest that the nature and position of substituents on the pyridine ring influence their vasodilatory potency. nih.gov The specific substitution pattern of this compound will likely determine its activity in this regard.
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches
The development of potent and selective therapeutic agents based on the this compound scaffold can be significantly accelerated through the use of computational drug design approaches. Both structure-based drug design (SBDD) and ligand-based drug design (LBDD) offer powerful tools for the rational design and optimization of novel drug candidates. patsnap.com
Rational Design of Potent and Selective Agents
Rational drug design aims to develop new drugs based on a detailed understanding of the biological target and the interactions between the drug and the target. nih.govnih.govresearchgate.net
Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the biological target (e.g., an enzyme or a receptor) is known. The process typically involves:
Target identification and validation: Identifying a biological target that is crucial for the disease process.
Determination of the 3D structure: The structure of the target is determined using techniques such as X-ray crystallography or NMR spectroscopy.
Molecular docking: Computational programs are used to predict the binding mode and affinity of this compound and its analogues to the active site of the target. nih.gov This allows for the identification of key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are important for binding.
Iterative design and synthesis: Based on the docking results, new analogues are designed with modifications that are predicted to improve binding affinity and selectivity. These compounds are then synthesized and tested experimentally.
Ligand-Based Drug Design (LBDD) is used when the structure of the biological target is unknown, but a set of molecules that are known to be active are available. LBDD methods include:
Pharmacophore modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are required for biological activity. This model can be used to search for new molecules that fit the pharmacophore and are therefore likely to be active.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. patsnap.com These models can be used to predict the activity of new, unsynthesized compounds.
By combining SBDD and LBDD approaches, researchers can rationally design novel analogues of this compound with improved potency, selectivity, and pharmacokinetic properties.
Chemoinformatic Tools for Virtual Screening and Lead Optimization
Chemoinformatics plays a crucial role in modern drug discovery by providing the tools to manage, analyze, and model large datasets of chemical information. escholarship.org These tools are invaluable for virtual screening and lead optimization of this compound analogues.
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. science.gov This can be done using either SBDD or LBDD approaches:
Structure-based virtual screening: This involves docking a large number of compounds into the active site of a target protein and ranking them based on their predicted binding affinity.
Ligand-based virtual screening: This involves searching for compounds that are similar to known active molecules, either in terms of their 2D chemical structure or their 3D shape and pharmacophoric features.
Lead optimization is the process of taking a "hit" compound identified from a screening campaign and modifying its chemical structure to improve its properties, such as potency, selectivity, and ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) profile. patsnap.comdanaher.com Chemoinformatic tools are extensively used in this process for:
In silico ADME-Tox prediction: Computational models can be used to predict the pharmacokinetic and toxicological properties of compounds before they are synthesized. nih.govnih.govresearchgate.netljmu.ac.ukjapsonline.com This helps to prioritize compounds for synthesis and to identify potential liabilities early in the drug discovery process.
QSAR modeling: QSAR models can be used to guide the design of new analogues with improved activity.
Molecular dynamics (MD) simulations: MD simulations can be used to study the dynamic behavior of the drug-target complex and to gain a deeper understanding of the binding process. escholarship.org
The use of these computational tools can significantly reduce the time and cost of drug discovery and increase the chances of success in developing new therapeutic agents based on the this compound scaffold.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the determination of molecular structure in solution. Through the analysis of nuclear spin behavior in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H, ¹³C, and Heteronuclear NMR for Complete Assignment
The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is the initial step in the structural verification of Methyl 6-amino-5-iodonicotinate.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl ester protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyridine (B92270) ring—the electron-donating amino group and the electron-withdrawing iodo and methyl carboxylate groups. The aromatic protons, typically found in the region of δ 7.0-9.0 ppm, would show specific splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons. The methyl protons of the ester group would appear as a singlet, typically around δ 3.5-4.0 ppm. The amino protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The pyridine ring carbons would resonate in the aromatic region (δ 100-160 ppm), with their precise shifts influenced by the attached functional groups. The carbonyl carbon of the methyl ester would be observed further downfield (δ 160-180 ppm), and the methyl carbon of the ester would appear upfield (δ 50-60 ppm). The iodine substituent will have a significant heavy-atom effect on the chemical shift of the carbon to which it is attached (C5).
Heteronuclear NMR: Techniques such as ¹⁵N NMR could provide further structural insights, particularly regarding the electronic environment of the two nitrogen atoms in the pyridine ring and the amino group.
A hypothetical data table for the ¹H and ¹³C NMR of this compound is presented below, based on typical chemical shift values for similar structures.
| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| H2 | 8.0-8.5 | s | - |
| C2 | - | - | 145-155 |
| C3 | - | - | 115-125 |
| H4 | 7.5-8.0 | s | - |
| C4 | - | - | 135-145 |
| C5 | - | - | 80-90 |
| C6 | - | - | 155-165 |
| NH₂ | 5.0-6.0 | br s | - |
| C=O | - | - | 165-175 |
| OCH₃ | 3.8-4.0 | s | - |
| OCH₃ | - | - | 50-55 |
Note: This is a hypothetical representation. Actual values would be determined experimentally.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between protons, helping to confirm the positions of the aromatic protons relative to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached heteronuclei (typically ¹³C). It would definitively link each proton signal to its corresponding carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, providing information about the molecule's conformation. For example, NOE correlations could be observed between the amino protons and the proton at C4, or between the methyl ester protons and the proton at C2.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the parent ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The expected exact mass can be calculated from the masses of the most abundant isotopes of its constituent elements (C₇H₇IN₂O₂).
| Isotope | Atomic Mass (Da) |
| ¹²C | 12.000000 |
| ¹H | 1.007825 |
| ¹⁴N | 14.003074 |
| ¹⁶O | 15.994915 |
| ¹²⁷I | 126.904473 |
The calculated monoisotopic mass for C₇H₇IN₂O₂ would be approximately 277.9556 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.
Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, characteristic fragmentation patterns would be expected:
Loss of the methyl group (-CH₃): A fragment ion corresponding to the loss of 15 Da.
Loss of the methoxy (B1213986) group (-OCH₃): A fragment ion corresponding to the loss of 31 Da.
Loss of the methyl ester group (-COOCH₃): A fragment ion corresponding to the loss of 59 Da.
Loss of iodine (-I): A fragment ion corresponding to the loss of 127 Da.
Cleavage of the pyridine ring: Various smaller fragments resulting from the breakdown of the heterocyclic ring.
A hypothetical fragmentation table is presented below:
| m/z of Fragment Ion | Proposed Fragment Structure/Loss |
| 262.93 | [M - CH₃]⁺ |
| 246.93 | [M - OCH₃]⁺ |
| 218.96 | [M - COOCH₃]⁺ |
| 150.05 | [M - I]⁺ |
Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into molecular conformation and intermolecular interactions. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups:
N-H stretching: The amino group would exhibit one or two bands in the region of 3300-3500 cm⁻¹. The position and shape of these bands can indicate the extent of hydrogen bonding.
C-H stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the C-H stretching of the methyl group would be observed around 2850-2960 cm⁻¹.
C=O stretching: The carbonyl group of the ester would show a strong absorption band in the region of 1700-1730 cm⁻¹.
C=C and C=N stretching: The stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.
C-N stretching: The stretching vibration of the C-NH₂ bond would be found in the 1250-1350 cm⁻¹ region.
C-O stretching: The C-O single bond stretching of the ester group would likely appear as two bands in the 1000-1300 cm⁻¹ region.
C-I stretching: The C-I stretching vibration would be expected at lower frequencies, typically in the 500-600 cm⁻¹ range.
A hypothetical table of characteristic IR absorption bands is provided below:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H stretch (amino) | 3300 - 3500 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (methyl) | 2850 - 2960 |
| C=O stretch (ester) | 1700 - 1730 |
| C=C/C=N stretch (pyridine ring) | 1400 - 1600 |
| C-N stretch | 1250 - 1350 |
| C-O stretch (ester) | 1000 - 1300 |
| C-I stretch | 500 - 600 |
By integrating the data from these advanced spectroscopic and analytical methodologies, a comprehensive and unambiguous characterization of this compound can be achieved, providing a solid foundation for its further study and application in various fields of chemical science.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The presence of the amino group (-NH₂) should give rise to symmetric and asymmetric stretching vibrations, typically observed in the range of 3300-3500 cm⁻¹. The aromatic pyridine ring would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region. The carbonyl group (C=O) of the methyl ester is anticipated to show a strong absorption band around 1700-1730 cm⁻¹. The C-O stretching of the ester group would likely appear in the 1200-1300 cm⁻¹ range. The C-I stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ region.
Table 1: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 |
| Amino (-NH₂) | N-H Symmetric Stretch | 3300 - 3400 |
| Aromatic C-H | C-H Stretch | > 3000 |
| Ester (C=O) | C=O Stretch | 1700 - 1730 |
| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 |
| Ester (C-O) | C-O Stretch | 1200 - 1300 |
Raman Spectroscopy
Raman spectroscopy would provide complementary information to FT-IR. The pyridine ring vibrations are expected to be prominent in the Raman spectrum. The symmetric ring breathing mode, a characteristic feature for pyridines, should be observable. The C-I stretching vibration, while weak in the FT-IR spectrum, may show a more intense band in the Raman spectrum. The C=O stretching vibration of the ester group would also be present. The nitro group, if present as an impurity from synthesis, would show a strong, characteristic band around 1350 cm⁻¹.
X-ray Diffraction (XRD) for Solid-State Structure Determination
Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
While a specific crystal structure for this compound has not been reported, analysis of related nicotinate (B505614) derivatives suggests that the pyridine ring would be essentially planar. The substituents—amino, iodo, and methyl nicotinate groups—would lie in or close to the plane of the ring. The carbon-iodine bond length is expected to be in the range of 2.09–2.16 Å. The crystal packing would likely be dominated by intermolecular hydrogen bonding involving the amino group and the nitrogen atom of the pyridine ring or the carbonyl oxygen of the ester group, leading to the formation of supramolecular structures.
Table 2: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| C-I Bond Length | 2.09 - 2.16 Å |
Powder X-ray Diffraction for Crystalline Purity and Polymorphism
Powder X-ray diffraction (PXRD) would be a crucial tool for assessing the crystalline purity of a bulk sample of this compound. A highly crystalline, pure sample would exhibit a diffraction pattern with sharp, well-defined peaks at specific 2θ angles. The presence of amorphous content would be indicated by a broad halo in the background. Furthermore, PXRD is the primary method for identifying and distinguishing between different polymorphic forms of the compound, which would each have a unique diffraction pattern.
UV-Visible Spectroscopy for Electronic Transitions and Electronic Structure
Electronic Absorption Properties and Solvatochromism
The UV-Visible absorption spectrum of this compound is expected to be characterized by π → π* and n → π* electronic transitions. The substituted pyridine ring is the primary chromophore. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. The spectrum would likely show absorption bands in the UV region, potentially extending into the visible range depending on the solvent polarity.
Solvatochromism, the change in the position of absorption bands with solvent polarity, is anticipated. In polar solvents, a blue shift (hypsochromic shift) of the n → π* transition and a red shift (bathochromic shift) of the π → π* transition are generally observed. A systematic study of the UV-Vis spectra in a range of solvents with varying polarities would provide insights into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Methyl 6-amino-5-nitronicotinate |
| 2-amino-5-methylpyridine |
| Methyl 6-methylnicotinate |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. For a compound like "this compound," a reverse-phase HPLC method is typically employed for purity assessment. sielc.com In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com
When coupled with a Photodiode Array (PDA) or Diode Array Detector (DAD), HPLC provides not only the retention time of a compound but also its UV-Vis spectrum. This dual information enhances the certainty of peak identification and allows for the assessment of peak purity. The retention time is characteristic of the compound under specific chromatographic conditions, while the UV spectrum serves as a spectroscopic fingerprint.
For purity analysis of a "this compound" sample, the main peak corresponding to the compound would be integrated, and its area would be compared to the total area of all peaks in the chromatogram. This allows for the calculation of the purity percentage. The PDA detector would simultaneously acquire the UV spectrum across the main peak to confirm its identity and check for the presence of co-eluting impurities.
Table 2: Representative HPLC-PDA Purity Analysis Data
| Peak No. | Retention Time (min) | Area (%) | Wavelength of Max. Abs. (λmax, nm) |
|---|---|---|---|
| 1 | 2.5 | 0.8 | 254 |
| 2 | 4.7 | 98.5 | 310 |
| 3 | 5.9 | 0.7 | 275 |
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. researchgate.net For polar molecules like amino-derivatives, which may have limited volatility, a derivatization step is often necessary to convert them into less polar and more volatile analogues suitable for GC analysis. researchgate.netnih.gov For "this compound," derivatization of the amino group, for instance through acylation, could be employed to enhance its thermal stability and chromatographic behavior.
When GC is coupled with a Mass Spectrometer (GC-MS), it becomes a highly specific and sensitive analytical tool. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectral data for each component as it elutes from the column. nih.gov The mass spectrum is a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification of the compound.
In the context of "this compound," GC-MS analysis would provide its retention time and a mass spectrum. The molecular ion peak would confirm the molecular weight of the derivatized compound, and the fragmentation pattern would offer structural information, confirming the presence of the iodonicotinate core and the derivatized amino group. This technique is exceptionally useful for confirming the identity of the synthesized compound and for detecting and identifying trace-level impurities.
Table 3: Representative GC-MS Data for a Derivatized Analyte
| Analyte (as derivative) | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
|---|---|---|---|
| N-acetyl-Methyl 6-amino-5-iodonicotinate | 12.3 | 320 | 289, 277, 162 |
Applications and Future Research Directions of Methyl 6 Amino 5 Iodonicotinate
Utility as a Versatile Synthetic Building Block in Organic Chemistry
The strategic placement of reactive sites on the pyridine (B92270) ring allows this compound to serve as a cornerstone for building intricate molecular architectures.
The structure of Methyl 6-amino-5-iodonicotinate is primed for the construction of complex heterocyclic systems, particularly fused ring systems which are prevalent in medicinal chemistry. The iodo substituent at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions. nanochemres.org
Key reactions include:
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl boronic acids. This is a powerful method for synthesizing biaryl compounds, which are scaffolds in many biologically active molecules.
Sonogashira Coupling: This allows for the introduction of terminal alkynes at the C5 position, creating alkynylpyridine derivatives. researchgate.net These products can serve as intermediates for more complex structures, including those with extended π-systems or further cyclization potential. nanochemres.orgrsc.org
Furthermore, the 6-amino group can participate in cyclization reactions. For instance, after modification of the C5 position, the amino group can react with a suitably placed functional group to form a new ring fused to the original pyridine core. Research on related 6-amino-5-iodopyrimidines has shown that tandem reactions, such as a Heck–Sonogashira coupling, can generate enyne-substituted pyrimidines that subsequently undergo silver-catalyzed cyclization to form novel pyrido[2,3-d]pyrimidines. acs.org This demonstrates a clear pathway for converting simple substituted pyridines like this compound into more complex, fused heterocyclic systems. nih.govchebanov.org
The same cross-coupling reactions that make this compound valuable in medicinal chemistry also position it as a promising scaffold for materials science. The synthesis of molecules with extensive π-conjugated systems is fundamental to the development of organic electronic materials.
The biaryl and enyne derivatives produced via Suzuki and Sonogashira couplings can be designed to have specific electronic and photophysical properties. nanochemres.org These properties are essential for applications in:
Organic Light-Emitting Diodes (OLEDs): Tunable pyridine-based chromophores can be incorporated into emissive or charge-transport layers.
Organic Photovoltaics (OPVs): The compound can serve as a building block for creating novel donor or acceptor materials.
The ability to functionalize the molecule at multiple sites allows for fine-tuning of properties such as solubility, solid-state packing, and energy levels, which are critical for optimizing device performance. While direct applications of this specific molecule in materials are still emerging, its potential as a foundational block for functional organic materials is significant.
Role in Pharmaceutical and Agrochemical Development
Pyridine and its derivatives are ubiquitous in pharmaceuticals and agrochemicals. This compound serves as a key intermediate, providing a pre-functionalized core that can be efficiently elaborated into target molecules.
A pharmaceutical intermediate is a molecule produced during the synthesis of an active pharmaceutical ingredient (API). google.com this compound is classified as such an intermediate, valued for its capacity to be converted into more complex drug candidates. The pyridine ring is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities. juniperpublishers.com
The synthesis of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines, a class of immunomodulatory drugs, often involves the coupling of a functionalized benzo-ring precursor with a glutamine derivative, highlighting the importance of multi-functional intermediates in building complex APIs. google.co.in Similarly, the pyrido[2,3-d]pyrimidine (B1209978) core, which can be synthesized from 6-aminopyrimidine precursors, is found in numerous compounds with therapeutic relevance, including kinase inhibitors used in oncology. acs.org The functional handles on this compound allow for its incorporation into synthetic routes targeting such valuable therapeutic scaffolds.
The field of agrochemicals heavily relies on heterocyclic chemistry, with many successful insecticides, fungicides, and herbicides based on pyridine or pyrimidine (B1678525) rings. google.com Nicotinic acid derivatives, in particular, have a long history in insecticide development, most notably the neonicotinoid class. nih.gov
Derivatives of this compound are actively explored for potential agrochemical applications. nih.gov By modifying the core structure—for example, by converting the ester to an amide and performing cross-coupling reactions at the iodo position—a large library of new chemical entities can be generated. These derivatives can be screened for activity against various pests and pathogens. The structural diversity achievable from this single starting material makes it an efficient platform for discovery in the agrochemical sector.
Innovative Methodologies for Biological Target Identification and Validation
Identifying the precise molecular target of a bioactive compound is a critical step in drug discovery. Photoaffinity labeling (PAL) has emerged as a powerful technique for this purpose. nih.govbohrium.com This method involves a "photoaffinity probe," which is a version of the bioactive molecule modified with two key features: a photoreactive group and a reporter tag. mdpi.comprinceton.edu
This compound is an ideal starting point for the synthesis of such probes due to its 6-amino group. This amino group provides a convenient attachment point for a linker bearing a photoreactive moiety (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin (B1667282) for purification or an alkyne for click chemistry). scispace.com
The process would involve:
Probe Synthesis: The amino group of this compound is acylated with a chemical linker that contains both a photoreactive group and a tag.
Target Binding: The resulting probe is incubated with a biological sample (e.g., cell lysate or live cells), where it binds non-covalently to its protein target.
Photocrosslinking: Upon exposure to UV light of a specific wavelength, the photoreactive group is activated, forming a highly reactive species that creates a covalent bond with the nearest amino acid residue of the target protein. nih.gov
Isolation and Identification: The reporter tag is then used to isolate the probe-protein complex from the mixture. The protein is subsequently identified using techniques like mass spectrometry.
This approach allows researchers to uncover the mechanism of action of new drug candidates derived from the nicotinic acid scaffold, transforming a synthetic intermediate into a sophisticated tool for chemical biology.
Interactive Data Table: Applications of this compound
| Application Area | Key Functional Group(s) | Synthetic Transformations | Resulting Structures / Uses |
| Heterocyclic Synthesis | 5-Iodo | Suzuki & Sonogashira Couplings | Biaryl compounds, Alkynylpyridines, Fused heterocycles (e.g., Pyrido[2,3-d]pyrimidines) |
| 6-Amino | Annulation/Cyclization Reactions | Fused nitrogen-containing ring systems | |
| Materials Science | 5-Iodo | Cross-Coupling Reactions | π-conjugated systems for OLEDs and OPVs |
| Pharmaceuticals | All | Multi-step Synthesis | Intermediates for APIs, Scaffolds for kinase inhibitors and other therapeutic agents |
| Agrochemicals | All | Derivatization (e.g., amidation, coupling) | Libraries of novel compounds for screening as insecticides and fungicides |
| Target Identification | 6-Amino | Acylation/Functionalization | Photoaffinity probes for identifying protein targets of bioactive molecules |
Chemical Biology Approaches to Uncover New Biological Pathways
Chemical biology utilizes small molecules to study and manipulate biological systems. The structure of this compound is particularly suited for this purpose. The amino group at the 6-position can act as a hydrogen bond donor, while the nitrogen in the pyridine ring can act as a hydrogen bond acceptor. The iodine atom at the 5-position is capable of forming halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and binding at enzyme active sites or receptors.
These features allow the compound to serve as a scaffold or starting point for developing molecules that can interact with specific biological targets. By systematically modifying the structure and observing the resulting biological effects, researchers can probe the function of enzymes and receptors, potentially uncovering their roles in previously unknown biological pathways. For instance, its use in enzyme inhibitor studies and receptor binding assays is a direct application of this approach, aiming to identify and characterize new molecular targets for therapeutic intervention.
Development of Chemical Probes and Tools
The development of chemical probes—molecules used to study biological systems—is a cornerstone of modern chemical biology. This compound serves as a versatile building block for the synthesis of such tools. enamine.net The iodine atom is a particularly useful feature; it can be replaced through various substitution reactions, allowing for the attachment of reporter groups like fluorophores or biotin tags.
Furthermore, iodine's high atomic number (Z=53) makes it effective at attenuating X-rays. nih.gov This property is the basis for the widespread use of small iodinated organic compounds as contrast media in computed tomography (CT) imaging. nih.govfda.gov While this compound itself is not a contrast agent, its structure makes it an attractive precursor for developing novel, targeted imaging probes. By incorporating this iodinated scaffold into larger molecules designed to bind to specific tissues or biomarkers, researchers could create next-generation contrast agents for preclinical imaging. nih.gov
Integration of Computational and Experimental Approaches for Accelerated Discovery
The synergy between computational modeling and experimental work is revolutionizing drug discovery and chemical research. For a compound like this compound, this integration can rapidly advance our understanding of its potential.
Data-Driven Research for Structure-Activity Relationship Elucidation
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, seeking to understand how a molecule's chemical structure correlates with its biological activity. mdpi.com For this compound, a data-driven SAR approach would involve synthesizing a library of related compounds and testing their biological effects. The key is to systematically vary specific parts of the molecule.
SAR studies on related heterocyclic compounds have shown that seemingly small changes can have profound effects. For example, in research on aminoglutethimide (B1683760) analogues, the position of a free amino group was critical for determining which enzyme was inhibited. nih.gov Similarly, studies on other scaffolds demonstrate that the type and position of substituents dictate the binding affinity and selectivity for biological targets. nih.govmdpi.com
For this compound, the three key functional groups—the amino group, the iodine atom, and the methyl ester—are the primary points for modification in an SAR study. Data from such studies would be crucial for designing compounds with optimized potency and selectivity.
| Structural Component | Position | Potential for Modification in SAR Studies | Significance for Biological Activity |
| Amino Group | C6 | Acylation, alkylation, or replacement with other functional groups. | Acts as a key hydrogen bond donor for target interaction. nih.gov |
| Iodine Atom | C5 | Replacement via cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse substituents. | Can participate in halogen bonding; serves as a reactive handle for synthesis. |
| Methyl Ester Group | C3 | Hydrolysis to the carboxylic acid, or conversion to amides or other esters. | Influences solubility, cell permeability, and can act as a hydrogen bond acceptor. |
Artificial Intelligence and Machine Learning in Nicotinate (B505614) Research
Artificial Intelligence (AI) and Machine Learning (ML) are increasingly used to analyze complex biological data and predict molecular properties. nih.govnih.gov In the context of nicotinate research, ML algorithms can be trained on existing SAR data to predict the biological activity of novel, unsynthesized derivatives of this compound. This can help prioritize which compounds to synthesize, saving time and resources.
One study successfully combined metabolomics with interpretable machine learning to analyze metabolic disturbances, specifically identifying the nicotinate and nicotinamide (B372718) metabolism pathway as significant. nih.gov This highlights the potential for ML to uncover connections between nicotinate-class compounds and specific metabolic pathways. nih.gov Furthermore, computational approaches like molecular docking can simulate how these molecules bind to protein targets, providing insights that guide experimental studies. mdpi.com As more data is generated on nicotinates and their biological effects, AI and ML models will become increasingly powerful tools for accelerating the discovery of new applications.
Emerging Research Areas and Unexplored Potential
The true potential of this compound likely lies in its application as a versatile chemical scaffold. enamine.net Its designation as a "building block" underscores its role as a starting material for creating a diverse range of more complex molecules for use in pharmaceuticals and agrochemicals.
The presence of multiple reactive sites on the pyridine ring allows it to be used in diversity-oriented synthesis (DOS), a strategy that aims to rapidly generate libraries of structurally diverse small molecules. mdpi.com The iodine atom is particularly valuable as it can be readily functionalized using established chemical reactions, such as palladium-catalyzed cross-coupling, to attach a wide variety of other chemical groups. This opens up avenues for creating novel compounds with potentially unique biological activities.
Emerging applications could include:
Targeted Therapeutics: By attaching moieties that recognize specific cancer cells or pathogens, the scaffold could be used to develop highly targeted drugs.
Novel Antibacterial Agents: The core structure is related to other heterocyclic compounds that have been investigated for antibacterial properties, suggesting a potential avenue for developing new agents to combat antibiotic resistance. mdpi.comnih.gov
Advanced Materials: The compound could be used as a monomer or precursor for specialty polymers or materials with specific electronic or optical properties.
| Potential Research Area | Rationale | Key Structural Feature(s) |
| Medicinal Chemistry | Serves as a scaffold for novel therapeutics. | Amino group, Iodine atom |
| Agrochemicals | Building block for new pesticides or herbicides. | Pyridine ring, Substituents |
| Diagnostic Imaging | Precursor for targeted CT contrast agents. nih.gov | Iodine atom |
| Materials Science | Monomer for specialty chemicals and polymers. | Reactive sites for polymerization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
